

molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name:	2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Cat. No.:	B125754

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of **2,4-dichloro-6-(trifluoromethyl)pyrimidine**.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.^[1] The strategic incorporation of a trifluoromethyl group can enhance molecular lipophilicity, metabolic stability, and binding affinity to biological targets, making this a valuable scaffold in drug discovery.^[2]

Molecular Structure and Chemical Properties

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	16097-64-6	[1] [3]
Molecular Formula	C ₅ HCl ₂ F ₃ N ₂	[3] [4]
Molecular Weight	216.98 g/mol	[3] [4]
IUPAC Name	2,4-dichloro-6-(trifluoromethyl)pyrimidine	[4]
SMILES	FC(F) (F)C1=CC(Cl)=NC(Cl)=N1	[4]
Appearance	Pale yellow liquid or white crystalline solid	[1] [3]
Melting Point	-48 to -46 °C	[3]
Boiling Point	37-38 °C @ 0.7 Torr	[3]

| Density | 1.589 g/mL |[\[3\]](#) |

Caption: 2D structure of **2,4-dichloro-6-(trifluoromethyl)pyrimidine**.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2,4-dichloro-6-(trifluoromethyl)pyrimidine** is not readily available. However, based on the synthesis of the isomeric 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a plausible two-step synthetic route can be proposed.[\[2\]](#) This involves the initial trifluoromethylation of a uracil precursor followed by chlorination.

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

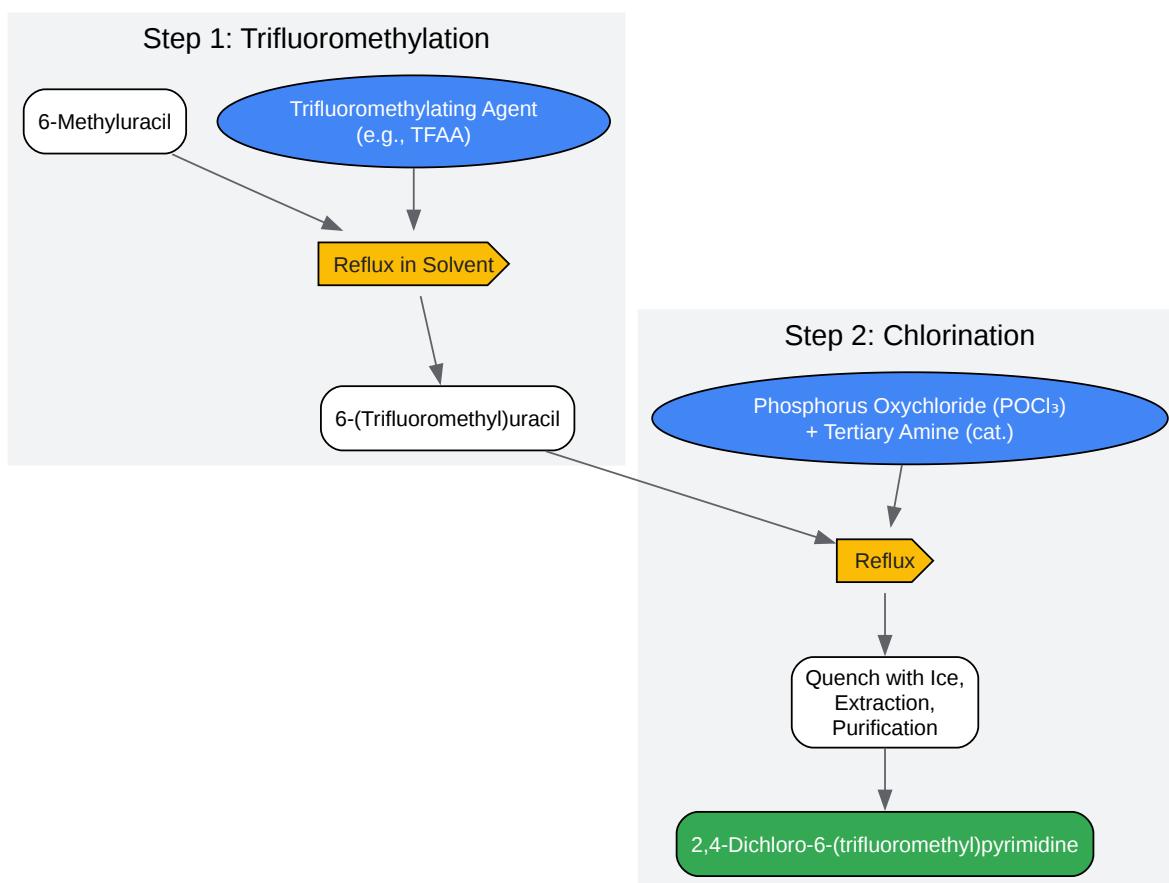
- To a reaction vessel, add 6-methyluracil, a suitable trifluoromethylating agent (e.g., trifluoroacetic anhydride or another electrophilic CF₃ source), and a solvent such as trifluoroacetic acid.

- Heat the mixture under reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(trifluoromethyl)uracil.

Step 2: Synthesis of **2,4-Dichloro-6-(trifluoromethyl)pyrimidine**

- In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized 6-(trifluoromethyl)uracil.
- Add an excess of phosphorus oxychloride (POCl_3).
- Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or N,N-diisopropylethylamine) can be added to facilitate the reaction.
- Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl_3 .
- Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2,4-dichloro-6-(trifluoromethyl)pyrimidine** by vacuum distillation or column chromatography on silica gel.

Proposed Synthesis Workflow

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Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Data Analysis

While a complete set of published spectra for **2,4-dichloro-6-(trifluoromethyl)pyrimidine** is not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ^1H , ^{13}C , and ^{19}F NMR Chemical Shifts

Nucleus	Predicted			
	Chemical Shift (δ , ppm)	Multiplicity	Coupling	Notes
^1H	7.5 - 8.0	Singlet (s)	-	The single proton on the pyrimidine ring at position 5 is expected to appear as a singlet in this region.
^{13}C	~165	Singlet (s)	-	Carbon at position 2 (C-Cl).
	~162	Singlet (s)	-	Carbon at position 4 (C-Cl).
	~158	Quartet (q)	$^1\text{J}(\text{C},\text{F}) \approx 35-40$ Hz	Carbon at position 6, coupled to the three fluorine atoms of the trifluoromethyl group.
	~120	Quartet (q)	$^1\text{J}(\text{C},\text{F}) \approx 275$ Hz	Carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms.
	~118	Singlet (s)	-	Carbon at position 5 (C-H).

| ^{19}F | -65 to -75 | Singlet (s) | - | A single peak is expected for the three equivalent fluorine atoms of the CF_3 group, referenced to CFCl_3 .[5] |

The IR spectrum will be dominated by vibrations of the pyrimidine ring and the substituents.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity
1550 - 1600	C=N and C=C stretching (pyrimidine ring)	Medium to Strong
1400 - 1500	C=C stretching (pyrimidine ring)	Medium
1250 - 1350	C-F stretching (asymmetric)	Strong
1100 - 1200	C-F stretching (symmetric)	Strong
800 - 850	C-H out-of-plane bending	Medium

| 700 - 800 | C-Cl stretching | Strong |

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Notes
216/218/220	$[\text{M}]^+$	Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms.
181/183	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine atom.
147	$[\text{M} - \text{CF}_3]^+$	Loss of the trifluoromethyl group.

| 112 | $[\text{M} - \text{CF}_3 - \text{Cl}]^+$ | Subsequent loss of a chlorine atom from the $[\text{M} - \text{CF}_3]^+$ fragment. |

Applications in Drug Development

2,4-Dichloro-6-(trifluoromethyl)pyrimidine serves as a versatile building block in medicinal chemistry. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to build molecular diversity.

- **Scaffold for Kinase Inhibitors:** Pyrimidine derivatives are core structures in many kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidine have been investigated as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.^{[6][7]}
- **Agrochemicals:** This compound is used in the synthesis of herbicides and fungicides.^[1] Its mechanism of action in herbicides often involves the disruption of essential metabolic processes in plants.^[1]
- **Bioisosteric Replacement:** The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability and cell permeability.^[2]

The unique combination of reactive chlorine atoms and the electron-withdrawing trifluoromethyl group makes **2,4-dichloro-6-(trifluoromethyl)pyrimidine** a valuable starting material for the synthesis of novel bioactive compounds.

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